![molecular formula C17H14O3S B10811738 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B10811738.png)
2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one
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Overview
Description
2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one is an organic compound with a complex structure that includes a benzothiophene core and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one is C17H14O3S with a molecular weight of approximately 298.36 g/mol. The compound exhibits a complex structure characterized by a benzothiophene core substituted with a dimethoxyphenyl group.
Chemical Structure Representation
- Canonical SMILES :
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC
- InChI :
InChI=1S/C17H14O3S/c1-19-13-8-7-11(9-14(13)20-2)10-16-17(18)12-5-3-4-6-15(12)21-16/h3-10H,1-2H3
Anticancer Activity
Research indicates that compounds within the benzothiophene class exhibit significant cytotoxic effects against various cancer cell lines. Specific studies have shown that this compound can inhibit the proliferation of cancer cells through several mechanisms:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting key survival signaling pathways.
Case Study: Breast Cancer
In vitro studies demonstrated that this compound significantly reduces cell viability in breast cancer cell lines at concentrations exceeding 50 µM after 24 hours of exposure. This suggests a promising role in developing novel anticancer therapies.
Cholinesterase Inhibition
Another notable application is its potential as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease.
Activity | IC₅₀ Value (µM) | Reference |
---|---|---|
AChE Inhibition | 20.8 - 121.7 | |
Cytotoxicity (Cancer Cells) | Varies by Cell Line | |
Anti-inflammatory | Not quantified |
Case Study: Neuroprotection
In studies evaluating cholinesterase inhibitory activity, this compound showed competitive inhibition against acetylcholinesterase with an IC₅₀ comparable to established inhibitors like galantamine. This positions it as a candidate for further research into cognitive enhancement and neuroprotection.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models, indicating its potential to modulate inflammatory pathways effectively. This could offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction pathways, inhibition of cell proliferation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)methylidene]-3H-inden-1-one
- 2-[(3,4-Dimethoxyphenyl)methylidene]-1H-indene-3-one
Uniqueness
2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to similar compounds with indene or indenone cores
Biological Activity
The compound 2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzothiophen-3-one is a member of the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H16O3S
- Molecular Weight : 300.37 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of less than 20 µM against human breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. A series of experiments indicated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances its interaction with bacterial cell membranes.
Anti-inflammatory Effects
Inflammation-related studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases leading to G2/M phase arrest.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and membrane integrity.
Case Studies
-
Breast Cancer Treatment : In a recent study, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through annexin V staining.
Concentration (µM) Viability (%) Apoptosis (%) 0 100 5 10 75 15 20 50 30 40 25 60 -
Antimicrobial Efficacy : A study assessed the antibacterial activity against E. coli and S. aureus. The compound was found to be most effective at a concentration of 0.5 mg/mL.
Bacterial Strain MIC (mg/mL) E. coli 0.5 S. aureus 1.0
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H14O3S/c1-19-13-8-7-11(9-14(13)20-2)10-16-17(18)12-5-3-4-6-15(12)21-16/h3-10H,1-2H3 |
InChI Key |
KBGWHBAADBRVPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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